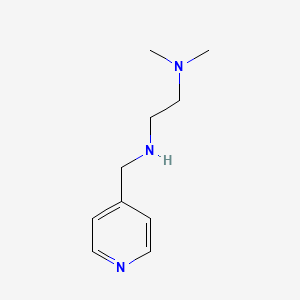

N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine” is a chemical compound with the CAS Number: 136469-84-6 . It has a molecular weight of 179.27 and its IUPAC name is N1,N~1~-dimethyl-N~2~- (4-pyridinylmethyl)-1,2-ethanediamine .

Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine” is represented by the linear formula: C10H17N3 . The InChI code for this compound is 1S/C10H17N3/c1-13(2)8-7-12-9-10-3-5-11-6-4-10/h3-6,12H,7-9H2,1-2H3 .Aplicaciones Científicas De Investigación

Synthesis and Characterization in Inorganic Chemistry

N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine has been utilized in the synthesis and characterization of various metal complexes. For instance, its derivatives have been employed in the preparation of Fe(II) complexes, demonstrating altered ligand field strength and Lewis acidity without compromising stability (Bohn et al., 2017). Similarly, it has been used in the construction of supramolecular architectures with diverse non-covalent interactions, playing a crucial role in defining the structural and luminescent properties of these architectures (Huang et al., 2017).

Catalytic Applications

This chemical has found significant applications in catalysis. For instance, it has been used in activating group transfer polymerization of styrene and methyl methacrylate, influencing the molecular weight distribution of the polymers produced (Hsiao et al., 2014). In another study, its Schiff base complexes were effective in inhibiting corrosion on mild steel, bridging the gap between coordination chemistry and materials engineering (Das et al., 2017).

Analytical Chemistry and Sensing

In analytical chemistry, derivatives of this compound have been developed as fluorescent probes for detecting metal ions. For example, a probe based on this structure showed high selectivity and sensitivity for detecting Cd2+ in vitro and in vivo (Li et al., 2012). Another application involved the creation of fluoroionophores for chelating metal ions, further demonstrating its utility in selective metal detection (Hong et al., 2012).

Bioinorganic Chemistry

In bioinorganic chemistry, the compound has been used in studies modeling catechol dioxygenases, exploring the electronic versus steric effects on enzymatic reactions (Balamurugan et al., 2014). Additionally, its role in Mn(III)-peroxo complexes provides insights into reaction kinetics and reactivity in oxidative processes (Narulkar et al., 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine is often used as a ligand in organic synthesis . It can form stable complexes with metal ions, which are used as catalysts in various reactions .

Mode of Action

The compound interacts with its targets, the metal ions, by forming a stable complex. This is achieved through the nitrogen atoms in the pyridine rings and the amine groups, which can donate electron pairs to the metal ions, leading to the formation of coordinate bonds .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it catalyzes. As a ligand, it can influence a variety of reactions by altering the properties of the metal ion catalysts. The downstream effects would be specific to the reactions being catalyzed .

Pharmacokinetics

As a small, polar molecule, it is likely to have good solubility in water

Propiedades

IUPAC Name |

N',N'-dimethyl-N-(pyridin-4-ylmethyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-13(2)8-7-12-9-10-3-5-11-6-4-10/h3-6,12H,7-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSDZNWIOXPTLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2363649.png)

![1-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2363654.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2363655.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid](/img/structure/B2363657.png)

![N-(2,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2363661.png)

![N-(4-fluorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B2363666.png)

![N-(3-chlorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2363668.png)

![N-{1-[(2,6-dichloropyridin-3-yl)sulfonyl]piperidin-4-yl}-5-methylfuran-2-carboxamide](/img/structure/B2363671.png)

![Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2363672.png)